(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
40277-46-1
VCID:
VC0382824
InChI:
InChI=1S/C12H12N2O3S/c15-9(16)5-14-6-13-11-10(12(14)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H,15,16)
SMILES:
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O
Molecular Formula:
C12H12N2O3S
Molecular Weight:
264.3g/mol
(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
CAS No.: 40277-46-1
Main Products
VCID: VC0382824
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3g/mol
CAS No. | 40277-46-1 |
---|---|
Product Name | (4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid |
Molecular Formula | C12H12N2O3S |
Molecular Weight | 264.3g/mol |
IUPAC Name | 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid |
Standard InChI | InChI=1S/C12H12N2O3S/c15-9(16)5-14-6-13-11-10(12(14)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H,15,16) |
Standard InChIKey | ZJVVYGRQUQXPDQ-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O |
PubChem Compound | 730762 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume